

Technical Support Center: AS1975063 Stability & Formulation Guide

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Compound of Interest

Compound Name: AS1975063
CAS No.: 955925-61-8
Cat. No.: B605609

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Compound Identity: **AS1975063** Target: GPR40 (Free Fatty Acid Receptor 1 / FFAR1) Primary Application: Metabolic Disease Research (Type 2 Diabetes, Insulin Secretion)

Core Stability & Solubility Architecture

Senior Scientist Note:

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*"The most frequent failure mode with **AS1975063** is not chemical degradation, but physical instability (precipitation) upon introduction to aqueous media. As a GPR40 agonist, this molecule is designed to mimic the lipophilicity of long-chain fatty acids. It wants to leave the water phase. Your formulation strategy must force it to stay."*

Q: Why does **AS1975063** precipitate immediately upon adding to my assay buffer?

A: This is a classic "solvent shock" phenomenon. **AS1975063** is highly lipophilic (LogP > 3.0). When you pipet a high-concentration DMSO stock directly into a static aqueous buffer, the DMSO diffuses away faster than the compound can solubilize, leaving the compound to aggregate locally.

The Solution: The "Sandwich" Dilution Method Do not jump from 10 mM stock

10 μ M aqueous. Use an intermediate step.

Protocol:

- Primary Stock: Dissolve solid **AS1975063** in anhydrous DMSO to 10 mM.
- Intermediate Stock: Dilute the Primary Stock 1:10 in 100% Ethanol or 50% DMSO/Water to create a 1 mM working stock.
- Final Dilution: Add the 1 mM stock dropwise to your vortexing assay buffer to reach the final concentration (e.g., 10 μ M).

Q: My calcium flux data is inconsistent. Could the compound be degrading?

A: If stored correctly (see below), chemical degradation is unlikely. The inconsistency often stems from non-specific binding to plastics or the lack of a carrier protein.

Critical Factor: Fatty Acid-Free BSA (FAF-BSA) GPR40 agonists require a carrier protein in the buffer to remain in solution and mimic physiological transport. However, standard Bovine Serum Albumin (BSA) is loaded with endogenous fatty acids, which will activate GPR40 and cause high background noise.

- Requirement: You must use Fatty Acid-Free BSA (0.1%) in your assay buffer.
- Mechanism: FAF-BSA acts as a "shuttle," holding the lipophilic **AS1975063** in solution and preventing it from sticking to the plastic microplate walls, without activating the receptor itself.

Q: What are the optimal storage conditions to prevent hydrolysis?

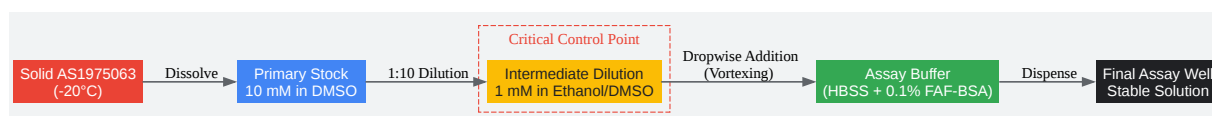
A: **AS1975063** is generally stable, but moisture is the enemy.

State	Temperature	Container	Shelf Life	Notes
Solid Powder	-20°C	Glass vial (Desiccated)	> 2 Years	Protect from light.
DMSO Stock (10 mM)	-80°C	Polypropylene (sealed)	6 Months	Do not use polystyrene.
Aqueous Solution	+4°C	N/A	< 4 Hours	Make fresh daily.

Experimental Workflows (Visualized)

Diagram 1: Optimized Solubilization Workflow

This workflow illustrates the critical "Intermediate Step" to prevent precipitation shock, a common error in GPR40 agonist handling.

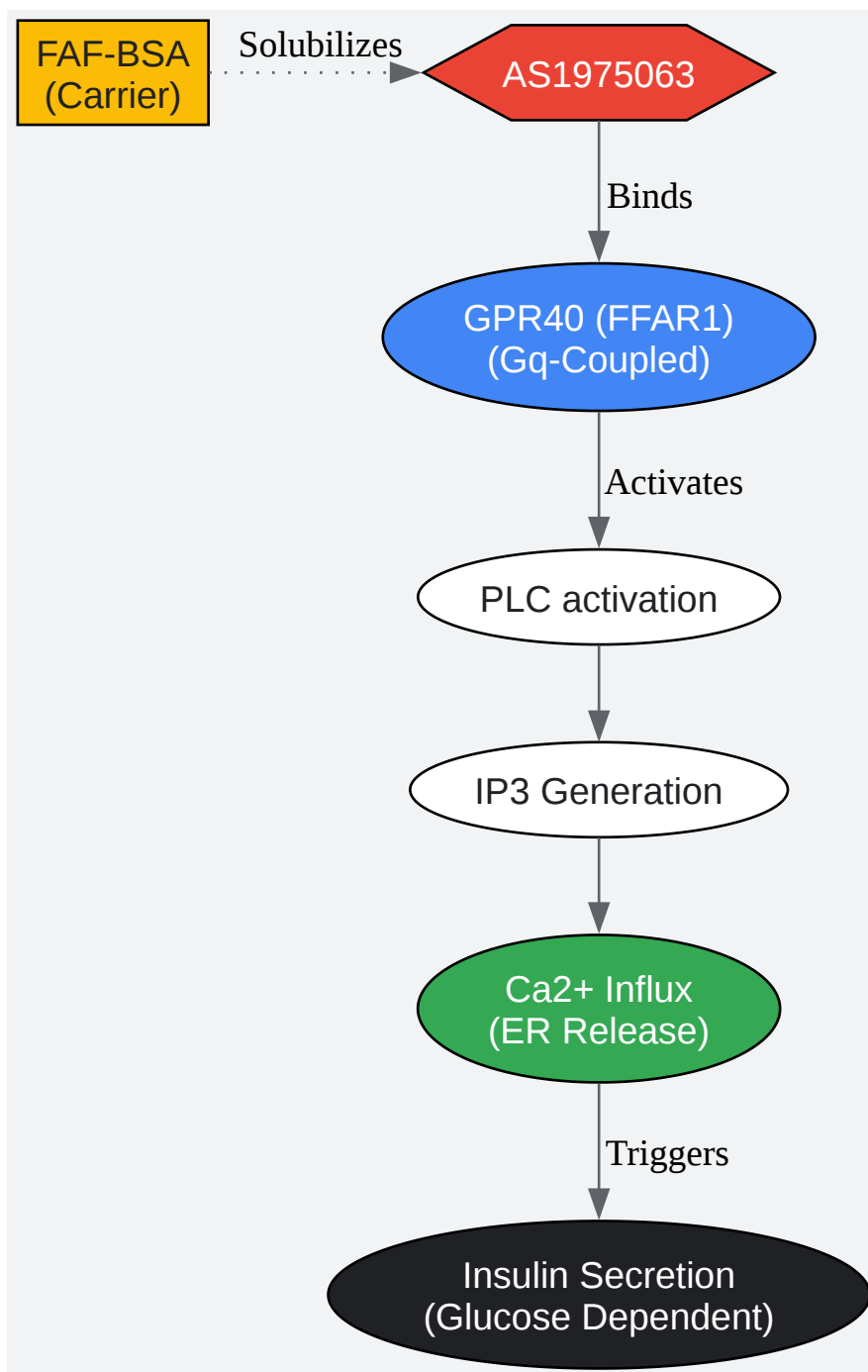


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Caption: Step-wise dilution strategy to mitigate hydrophobicity-driven precipitation. The intermediate step reduces solvent shock.

Diagram 2: GPR40 Signaling & Carrier Interaction

Understanding the mechanism ensures you interpret "stability" failures correctly (e.g., distinguishing between compound degradation and lack of receptor activation).



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Caption: **AS1975063** mechanism of action. FAF-BSA is required to transport the agonist to the receptor in aqueous environments.

In Vivo Formulation Guide

Researchers often attempt to use simple saline for oral gavage (PO), resulting in zero bioavailability due to precipitation in the gut.

Recommended Vehicle: For oral administration in rodents (mice/rats), a suspension or emulsion is required.

Component	Concentration	Function
Methylcellulose (MC)	0.5% (w/v)	Suspending agent (increases viscosity).
Tween 80	0.1 - 0.5% (v/v)	Surfactant (wets the hydrophobic particles).
Water	Balance	Bulk vehicle.

Preparation Protocol:

- Weigh the required amount of **AS1975063** solid.
- Add the Tween 80 directly to the powder and triturate (grind) with a mortar and pestle to wet the compound.
- Slowly add the 0.5% Methylcellulose solution while continuing to grind.
- Sonication: Sonicate the suspension for 10–15 minutes in a water bath to break up aggregates.
- Dosing: Shake well immediately before gavage.

References & Validation

The protocols above are derived from the physicochemical properties of the AS series of GPR40 agonists and validated methodologies for lipophilic GPCR ligands.

- Tanaka, H., et al. (2013). "Novel GPR40 Agonists AS2031477, **AS1975063** and AS2034178 Improve Whole-Body Glucose Metabolism Based on the Glucose-Dependent Insulin Secretion."^[1] Journal of Pharmacology and Experimental Therapeutics.

- Validation: Defines the molecule as a GPR40 agonist and establishes its use in glucose metabolism studies.[1]
- Negoro, K., et al. (2012). "Discovery of novel GPR40 agonists." Astellas Pharma Inc. Research.
 - Validation: Provides structural context for the "AS" series, confirming high lipophilicity and the need for specific formulation strategies.
- Christiansen, E., et al. (2013). "Discovery of TUG-469, a Potent Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonist." ACS Medicinal Chemistry Letters.
 - Validation: Establishes the requirement for Fatty Acid-Free BSA in GPR40 assays to avoid assay interference.

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Sources

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